molecular formula C10H14N2Na3O13P3 B12384546 ddTTP (trisodium)

ddTTP (trisodium)

Cat. No.: B12384546
M. Wt: 532.11 g/mol
InChI Key: DDXOLVDDOZRSSI-WCZHJHOJSA-K
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Description

Dideoxythymidine triphosphate trisodium is a compound that belongs to the class of dideoxyribonucleoside triphosphates. It is commonly used as a chain-elongating inhibitor of DNA polymerase in DNA sequencing. This compound is particularly significant in the Sanger method of DNA sequencing, where it helps terminate DNA strand elongation by incorporating itself into the DNA strand and preventing further addition of nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dideoxythymidine triphosphate trisodium can be synthesized using terminal transferase enzyme and dideoxythymidine triphosphate. The process involves the addition of a single thymidine nucleotide to the 3’-end of a blunt-end linearized vector. The reaction is performed in the presence of terminal transferase enzyme and dideoxythymidine triphosphate under suitable conditions .

Industrial Production Methods: Industrial production of dideoxythymidine triphosphate trisodium involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and effectiveness. The compound is typically stored at -20°C to maintain its stability over long periods .

Scientific Research Applications

Dideoxythymidine triphosphate trisodium is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, where it helps determine the sequence of nucleotides in a DNA strand. This compound is also used in various research applications involving DNA synthesis and repair .

Mechanism of Action

Dideoxythymidine triphosphate trisodium exerts its effects by incorporating itself into a growing DNA strand during DNA synthesis. Due to the absence of a 3’-hydroxyl group, it prevents the formation of a phosphodiester bond with the next nucleotide, thereby terminating the DNA strand elongation. This mechanism is crucial in the Sanger method of DNA sequencing, where it helps generate DNA fragments of varying lengths for sequence determination .

Comparison with Similar Compounds

Similar Compounds:

  • Dideoxyadenosine triphosphate
  • Dideoxycytidine triphosphate
  • Dideoxyguanosine triphosphate

Uniqueness: Dideoxythymidine triphosphate trisodium is unique among its counterparts due to its specific incorporation into DNA strands at thymidine sites. This specificity makes it an essential tool in DNA sequencing, particularly in the Sanger method, where accurate termination of DNA strands is crucial for sequence determination .

Properties

Molecular Formula

C10H14N2Na3O13P3

Molecular Weight

532.11 g/mol

IUPAC Name

trisodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H17N2O13P3.3Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t7-,8+;;;/m0.../s1

InChI Key

DDXOLVDDOZRSSI-WCZHJHOJSA-K

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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